![molecular formula C14H13Br2N B3282562 1-(2-bromophenyl)-N-[(2-bromophenyl)methyl]methanamine CAS No. 752192-84-0](/img/structure/B3282562.png)
1-(2-bromophenyl)-N-[(2-bromophenyl)methyl]methanamine
説明
1-(2-bromophenyl)-N-[(2-bromophenyl)methyl]methanamine is a chemical compound that belongs to the class of phenethylamine derivatives. It is commonly referred to as DOB, which is an abbreviation of its chemical name. DOB is a potent psychedelic drug that has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
The mechanism of action of DOB involves the activation of the serotonin 2A receptor, which leads to the modulation of various neurotransmitter systems in the brain. This results in altered perception, mood, and cognition. DOB also has affinity for other receptors such as dopamine and norepinephrine, which may contribute to its effects.
Biochemical and Physiological Effects
DOB has been shown to produce a range of biochemical and physiological effects in animal and human studies. These include altered perception, mood, and cognition, as well as changes in heart rate, blood pressure, and body temperature. DOB has also been shown to induce changes in brain activity, as measured by electroencephalography (EEG) and functional magnetic resonance imaging (fMRI).
実験室実験の利点と制限
DOB is a potent and selective psychedelic drug that has been used in scientific research to investigate the role of the serotonin 2A receptor in psychiatric disorders. Its high affinity for this receptor makes it a valuable tool for studying the effects of receptor activation on brain function and behavior. However, the use of DOB in laboratory experiments is limited by its potential for abuse and its adverse effects on physiological function.
将来の方向性
There are several future directions for research on DOB and its potential therapeutic applications. These include:
1. Investigation of the effects of DOB on different neurotransmitter systems in the brain, including the glutamate and GABA systems.
2. Development of novel DOB derivatives that have improved selectivity and efficacy for the serotonin 2A receptor.
3. Clinical trials to investigate the potential therapeutic applications of DOB in psychiatric disorders such as depression and anxiety.
4. Investigation of the long-term effects of DOB on brain function and behavior, including its potential for neurotoxicity and addiction.
5. Study of the effects of DOB in combination with other drugs, such as psychedelics and antidepressants, to investigate potential synergistic effects.
Conclusion
In conclusion, 1-(2-bromophenyl)-N-[(2-bromophenyl)methyl]methanamine, or DOB, is a potent psychedelic drug that has been extensively studied in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. DOB has a high affinity for the serotonin 2A receptor and has been used to study the role of this receptor in psychiatric disorders. While DOB has potential for therapeutic use, its use in laboratory experiments is limited by its potential for abuse and adverse effects on physiological function. Further research is needed to fully understand the potential therapeutic applications of DOB and its long-term effects on brain function and behavior.
科学的研究の応用
DOB has been extensively studied in scientific research to investigate its potential therapeutic applications. It has been shown to have a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, perception, and cognition. DOB has been used in studies to investigate the role of this receptor in the pathogenesis of psychiatric disorders such as depression and schizophrenia.
特性
IUPAC Name |
1-(2-bromophenyl)-N-[(2-bromophenyl)methyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Br2N/c15-13-7-3-1-5-11(13)9-17-10-12-6-2-4-8-14(12)16/h1-8,17H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFMBTCJNJSOJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=CC=CC=C2Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-bromophenyl)-N-[(2-bromophenyl)methyl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



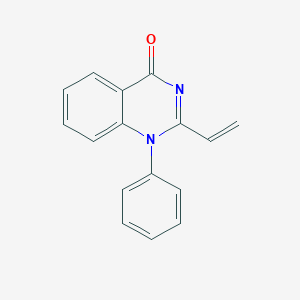
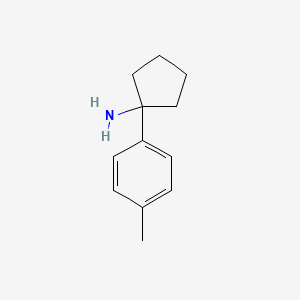
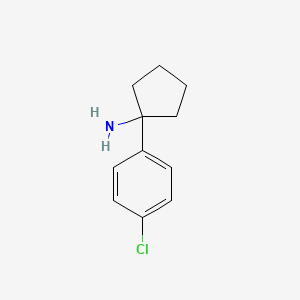
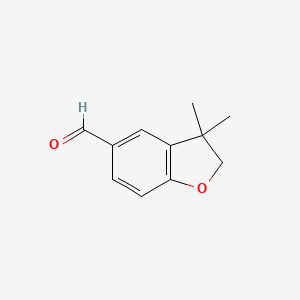
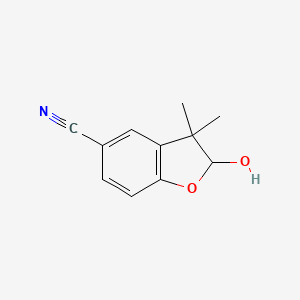
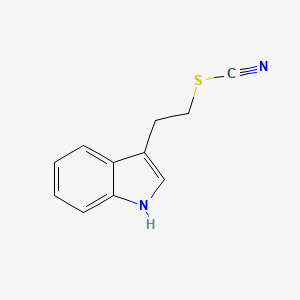
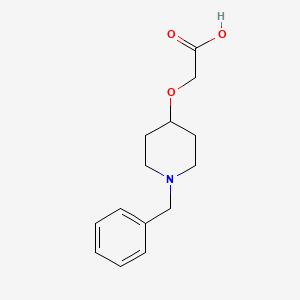
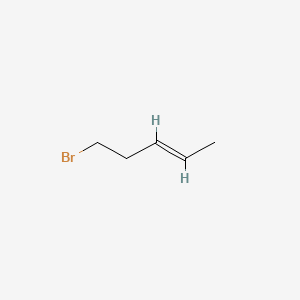
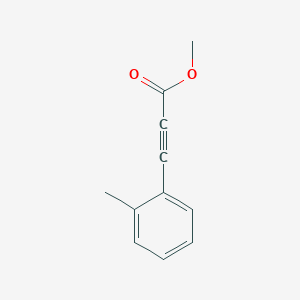

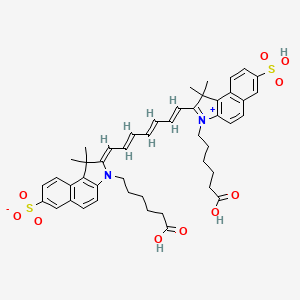
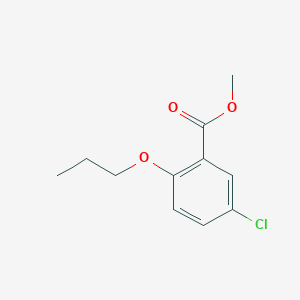
![2-[(E)-(pyridin-4-ylmethylidene)amino]benzonitrile](/img/structure/B3282584.png)
